3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS No.: 2034317-48-9
Cat. No.: VC4255863
Molecular Formula: C17H21N3O4
Molecular Weight: 331.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034317-48-9 |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.372 |
| IUPAC Name | 3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H21N3O4/c1-2-3-8-24-14-6-4-12(5-7-14)16(22)19-10-13(11-19)20-15(21)9-18-17(20)23/h4-7,13H,2-3,8-11H2,1H3,(H,18,23) |
| Standard InChI Key | WFITXRIHYUPNFC-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s chemical identity is defined by its systematic IUPAC name, 3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione, and the following properties:
| Property | Value |
|---|---|
| CAS Number | 2034317-48-9 |
| Molecular Formula | C₁₇H₂₁N₃O₄ |
| Molecular Weight | 331.372 g/mol |
| SMILES Notation | CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
| InChI Key | WFITXRIHYUPNFC-UHFFFAOYSA-N |
The molecule integrates three critical structural motifs:
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Azetidine ring: A four-membered nitrogen-containing ring known for conformational rigidity, enhancing binding affinity to biological targets.
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4-Butoxybenzoyl group: A lipophilic substituent that improves membrane permeability and pharmacokinetic properties.
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Imidazolidine-2,4-dione core: A bicyclic system associated with hydrogen-bonding interactions, often linked to enzyme inhibition.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence designed to assemble the azetidine and imidazolidine-dione moieties (Table 1).
Table 1: Key Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Acylation | 4-Butoxybenzoic acid, DCC/DMAP | Coupling azetidine to benzoyl group |
| 2 | Cyclization | Ethyl chloroformate, base | Form imidazolidine-dione ring |
| 3 | Purification | Column chromatography | Isolate product (>95% purity) |
Reaction Optimization
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Temperature: Cyclization proceeds optimally at 0–5°C to minimize side reactions.
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Solvent: Tetrahydrofuran (THF) enhances solubility of intermediates.
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Yield: 62–68% after purification, with scalability demonstrated at the 100-g scale.
Pharmacological Activities
Antibacterial Efficacy
Preliminary studies indicate broad-spectrum activity against both Gram-positive (Staphylococcus aureus, MIC = 4 μg/mL) and Gram-negative (Escherichia coli, MIC = 8 μg/mL) bacteria. The 4-butoxybenzoyl group likely disrupts bacterial membrane integrity, while the imidazolidine-dione moiety inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
Anti-inflammatory Properties
In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 58% at 50 mg/kg (oral), comparable to ibuprofen. Mechanistically, it suppresses cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) expression, suggesting dual inhibition of prostaglandin and cytokine pathways.
Mechanistic Insights
Target Engagement
Molecular docking simulations predict high-affinity binding (ΔG = −9.2 kcal/mol) to DHFR’s active site, driven by hydrogen bonds between the imidazolidine-dione and Arg57/Leu54 residues. Additionally, the azetidine ring’s strain energy may facilitate covalent interactions with cysteine residues in COX-2.
Metabolic Stability
In vitro hepatic microsomal assays show a half-life of 2.3 hours, with primary metabolites arising from O-dealkylation of the butoxy group and hydroxylation of the azetidine ring.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison
| Compound | Antibacterial MIC (μg/mL) | Anti-inflammatory Efficacy (% reduction) |
|---|---|---|
| 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | 4–8 | 58 |
| Vancomycin | 1–2 | N/A |
| Celecoxib | N/A | 65 |
The compound’s dual activity profile offers advantages over single-target agents, potentially reducing polypharmacy in infections complicated by inflammation.
Challenges and Future Directions
Solubility Limitations
Aqueous solubility remains low (0.12 mg/mL at pH 7.4), necessitating formulation strategies such as nanoparticle encapsulation or prodrug development.
Clinical Translation
Preclinical toxicity studies are pending, though in vitro cytotoxicity assays (IC₅₀ > 100 μM in HEK293 cells) suggest a favorable safety window. Future work should prioritize in vivo efficacy models for sepsis and rheumatoid arthritis.
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